molecular formula C20H22N8O B12161857 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

Cat. No.: B12161857
M. Wt: 390.4 g/mol
InChI Key: IJSCFYYNRHIQPT-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and triazole intermediates, followed by their coupling with a benzamide derivative.

    Tetrazole Formation: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Triazole Formation: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling Reaction: The final step involves the coupling of the tetrazole and triazole intermediates with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its heterocyclic rings, which can mimic natural substrates or inhibitors.

Medicine

Medically, the compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the active sites of proteins, modulating their activity. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-5-yl)-N-[5-(1H-1,2,4-triazol-3-yl)pentyl]benzamide
  • 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-(1H-1,2,4-triazol-3-yl)pentyl]benzamide

Uniqueness

The uniqueness of 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide lies in its specific combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers potential advantages in terms of stability and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H22N8O

Molecular Weight

390.4 g/mol

IUPAC Name

3-(5-methyltetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

InChI

InChI=1S/C20H22N8O/c1-15-22-25-26-28(15)17-9-7-8-16(14-17)20(29)21-12-5-2-3-10-18-23-24-19-11-4-6-13-27(18)19/h4,6-9,11,13-14H,2-3,5,10,12H2,1H3,(H,21,29)

InChI Key

IJSCFYYNRHIQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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